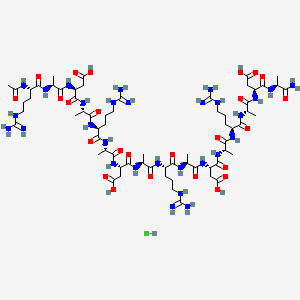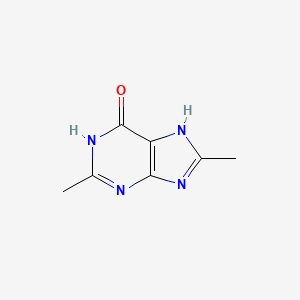
2-Amino-5-hydroxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hydroxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. Various catalysts such as tetrabutyl ammonium bromide (TBAB) and cellulose sulfuric acid have been used to facilitate this reaction in aqueous media . The reaction conditions often involve heating and can be enhanced using microwave irradiation or ultrasonic irradiation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to ensure sustainability and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinonitriles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-hydroxynicotinonitrile has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target proteins .
Comparison with Similar Compounds
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-5-bromo-4-hydroxy-nicotinonitrile
- 2-Amino-3-cyanopyridine derivatives
Comparison: Compared to these similar compounds, 2-Amino-5-hydroxynicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the fifth position enhances its solubility and potential for hydrogen bonding, making it a more versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-amino-5-hydroxypyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(10)3-9-6(4)8/h1,3,10H,(H2,8,9) |
InChI Key |
HVALCFMGGZVXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)


